molecular formula C37H48N6O10S3 B1450006 2-[(1E,3E,5E)-5-[1-[6-(3-Azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate CAS No. 1782950-80-4

2-[(1E,3E,5E)-5-[1-[6-(3-Azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate

Cat. No. B1450006
CAS RN: 1782950-80-4
M. Wt: 833 g/mol
InChI Key: DUWZWZJMKCNGSI-UHFFFAOYSA-N
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Description

2-[(1E,3E,5E)-5-[1-[6-(3-Azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate is a useful research compound. Its molecular formula is C37H48N6O10S3 and its molecular weight is 833 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(1E,3E,5E)-5-[1-[6-(3-Azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(1E,3E,5E)-5-[1-[6-(3-Azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cancer Detection

A notable application of a similar compound is in cancer detection. A water-soluble near-infrared dye, closely related to the specified chemical, has been synthesized for use in optical imaging to detect cancer. This dye shows improved quantum yield and selectivity for bioconjugation, making it a potential tool for developing molecular-based beacons for cancer identification (Pham, Medarova, & Moore, 2005).

Study of H-Aggregates in Aqueous Solutions

Research on the aggregation behavior of an Indocyanine Cy5 dye, which shares structural similarities with the chemical , has been conducted. This study used spectroscopic methods and cryogenic transmission electron microscopy to analyze the formation of H-aggregates in aqueous solutions, providing insights into the structural transformation from strong to weak molecular coupling (Berlepsch & Böttcher, 2015).

Synthesis of Novel Compounds with Potential Biological Activity

Indole derivatives, which are structurally related to the chemical, have been synthesized and investigated for their potential biological activity. These compounds, including derivatives of 2,3-dimethylindole, show promise in activities like para-amino benzoic acid antagonism and glutamyl endopeptidase II inhibition (Avdeenko, Konovalova, & Yakymenko, 2020).

Antibacterial Applications

Another research focused on synthesizing arylidenes oxindole and spiro-oxindoles derivatives, which are structurally similar to the mentioned chemical. These compounds were evaluated for their in vitro antibacterial activity, indicating their potential use in developing new antibacterial agents (Hassan & Hassane, 2019).

Development of Progesterone Receptor Modulators

Research on 3,3-dialkyl-5-aryloxindole derivatives, closely related to the chemical, has been conducted to develop new progesterone receptor modulators for use in female healthcare. These compounds have shown potential in controlling functional response related to PR antagonists and agonists (Fensome et al., 2008).

Photoelectric Conversion in Solar Cells

A study involving carboxylated cyanine dyes, structurally similar to the specified compound, explored their use in improving photoelectric conversion efficiency of dye-sensitized solar cells. This indicates the potential of such compounds in enhancing renewable energy technologies (Wu et al., 2009).

properties

IUPAC Name

2-[(1E,3E,5E)-5-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H48N6O10S3/c1-36(2)29-25-27(55(48,49)50)16-18-31(29)42(22-10-6-9-15-35(44)39-20-11-21-40-41-38)33(36)13-7-5-8-14-34-37(3,4)30-26-28(56(51,52)53)17-19-32(30)43(34)23-12-24-54(45,46)47/h5,7-8,13-14,16-19,25-26H,6,9-12,15,20-24H2,1-4H3,(H3-,39,44,45,46,47,48,49,50,51,52,53)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUWZWZJMKCNGSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCCCN=[N+]=[N-])C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCCCN=[N+]=[N-])C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H48N6O10S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

833.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1E,3E,5E)-5-[1-[6-(3-Azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(1E,3E,5E)-5-[1-[6-(3-Azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate
Reactant of Route 2
Reactant of Route 2
2-[(1E,3E,5E)-5-[1-[6-(3-Azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate
Reactant of Route 3
Reactant of Route 3
2-[(1E,3E,5E)-5-[1-[6-(3-Azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate
Reactant of Route 4
2-[(1E,3E,5E)-5-[1-[6-(3-Azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate
Reactant of Route 5
Reactant of Route 5
2-[(1E,3E,5E)-5-[1-[6-(3-Azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate
Reactant of Route 6
2-[(1E,3E,5E)-5-[1-[6-(3-Azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate

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